An In-depth Technical Guide to the Chemical Properties of 2-Thiaspiro[3.5]nonan-7-one
An In-depth Technical Guide to the Chemical Properties of 2-Thiaspiro[3.5]nonan-7-one
This guide provides a comprehensive technical overview of 2-Thiaspiro[3.5]nonan-7-one, a unique spirocyclic ketone incorporating a thietane ring. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, proposes a viable synthetic route, explores its expected reactivity, and outlines detailed protocols for its characterization. The insights herein are grounded in established chemical principles and data from analogous structures, offering a robust framework for understanding and utilizing this intriguing molecule.
Introduction: The Structural Significance of 2-Thiaspiro[3.5]nonan-7-one
2-Thiaspiro[3.5]nonan-7-one is a fascinating molecule characterized by the fusion of a four-membered thietane ring and a six-membered cyclohexanone ring at a single, shared carbon atom. This spirocyclic arrangement imparts significant three-dimensionality and conformational rigidity, features that are increasingly sought after in modern drug discovery to enhance target specificity and improve pharmacokinetic profiles.[1] The presence of a strained thietane ring suggests a unique reactivity profile, distinct from more common sulfur-containing heterocycles.[2][3] This guide aims to elucidate the core chemical attributes of this compound, providing a foundational understanding for its potential application in medicinal chemistry and materials science.
Core Chemical and Physical Properties
While extensive experimental data for 2-Thiaspiro[3.5]nonan-7-one is not widely available in the public domain, its fundamental properties can be reliably predicted and are cataloged in chemical databases.[4][5]
| Property | Value | Source |
| Molecular Formula | C₈H₁₂OS | [PubChem][4] |
| Molecular Weight | 156.24 g/mol | [PubChem][4] |
| Monoisotopic Mass | 156.06088 Da | [PubChem][5] |
| IUPAC Name | 2-thiaspiro[3.5]nonan-7-one | [PubChem][4] |
| SMILES | C1CC2(CCC1=O)CSC2 | [PubChem][5] |
| InChI | InChI=1S/C8H12OS/c9-7-1-3-8(4-2-7)5-10-6-8/h1-6H2 | [PubChem][5] |
| InChIKey | CVEPOMCOBKPWOE-UHFFFAOYSA-N | [PubChem][5] |
| Predicted XlogP | 0.9 | [PubChem][5] |
| CAS Number | Not available |
Proposed Synthesis of 2-Thiaspiro[3.5]nonan-7-one
A plausible and efficient synthesis of 2-Thiaspiro[3.5]nonan-7-one can be conceptualized based on established methods for thietane formation, which often involve the reaction of a 1,3-dielectrophile with a sulfide source.[6] A logical approach would be to start from a readily available cyclohexanone derivative.
Synthetic Workflow
The proposed synthesis involves a two-step process starting from 4,4-bis(hydroxymethyl)cyclohexan-1-one. This precursor can be converted to a di-mesylate, followed by cyclization with sodium sulfide.
Caption: Proposed synthetic route to 2-Thiaspiro[3.5]nonan-7-one.
Detailed Experimental Protocol
Step 1: Synthesis of 4,4-Bis((methylsulfonyloxy)methyl)cyclohexan-1-one
-
To a stirred solution of 4,4-bis(hydroxymethyl)cyclohexan-1-one (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (2.5 equivalents).
-
Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude di-mesylate, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Thiaspiro[3.5]nonan-7-one
-
To a solution of the crude 4,4-bis((methylsulfonyloxy)methyl)cyclohexan-1-one (1 equivalent) in dry N,N-dimethylformamide (DMF), add sodium sulfide (1.5 equivalents).[6]
-
Heat the reaction mixture to 110 °C for 3 hours.[6]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-Thiaspiro[3.5]nonan-7-one.
Predicted Reactivity
The reactivity of 2-Thiaspiro[3.5]nonan-7-one is dictated by the two key functional groups: the ketone and the thietane ring.
-
Ketone Reactivity: The cyclohexanone moiety is expected to undergo standard ketone reactions, such as reduction to the corresponding alcohol, reductive amination, and Wittig olefination.
-
Thietane Reactivity: The thietane ring is a strained four-membered heterocycle and is susceptible to ring-opening reactions initiated by nucleophiles or electrophiles.[2][3] Additionally, the sulfur atom can be oxidized to the corresponding sulfoxide and sulfone.[3]
Caption: Predicted reactivity of 2-Thiaspiro[3.5]nonan-7-one.
Proposed Experimental Characterization
A comprehensive characterization of the synthesized 2-Thiaspiro[3.5]nonan-7-one is crucial to confirm its structure and purity. The following analytical techniques are recommended.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): Expected to show distinct signals for the protons on the thietane and cyclohexanone rings. The chemical shifts and coupling constants will be indicative of the spirocyclic structure.
-
¹³C NMR (100 MHz, CDCl₃): The carbonyl carbon should appear around 200-210 ppm. The spiro-carbon will be a key quaternary signal. The carbons of the thietane ring will have characteristic shifts.
-
-
Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1700-1720 cm⁻¹ corresponding to the C=O stretching of the cyclohexanone.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₈H₁₂OS). Predicted m/z values for common adducts are available.[5]
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the final product and identify any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For purity determination using a suitable column and mobile phase.
Potential Applications in Drug Discovery
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their ability to introduce three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets.[7][8] The 2-thiaspiro[3.5]nonane core, with its ketone handle, serves as a versatile platform for the synthesis of a diverse library of compounds. The ketone can be functionalized to introduce various pharmacophores, while the thietane ring may influence solubility and metabolic stability. Analogs, such as azaspiro[3.5]nonanes, have shown promise as antimycobacterial agents, highlighting the potential of this scaffold in developing novel therapeutics.[9]
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